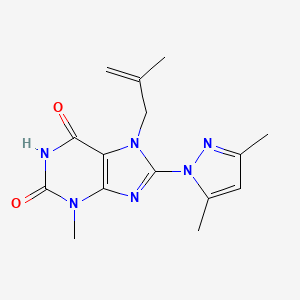
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a hydroxy group, and a benzothiadiazole moiety, making it a versatile molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. This intermediate is then reacted with benzothiadiazole derivatives under specific conditions to yield the final product. Common reagents used in these reactions include trifluoromethylating agents, bases, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with modified functional groups .
Applications De Recherche Scientifique
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate ion channels or receptors in biological systems, leading to its observed pharmacological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
- N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide
Uniqueness
Compared to similar compounds, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15(24,11-4-2-1-3-5-11)9-20-14(23)10-6-7-12-13(8-10)22-25-21-12/h1-8,24H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLOHVGHWKBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)


![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/new.no-structure.jpg)


![4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B2881169.png)
![6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2881170.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2881177.png)



